Hexaphenol

描述

Synthesis Analysis

The synthesis of Hexaphenol derivatives often involves intricate chemical processes. For instance, hexakis(p-hydroxyphenyloxy)benzene, a derivative of Hexaphenol, was synthesized through a six-fold demethylation process of hexakis(p-methoxyphenyloxy)benzene using BBr3. This synthesis process highlights the complex methodologies required to obtain Hexaphenol compounds, demonstrating the versatility and adaptability of these molecules for various applications (Macnicol, Mallinson, Murphy, & Robertson, 1987).

Molecular Structure Analysis

The molecular structure of Hexaphenol compounds can be quite diverse, but they often form intricate arrangements such as clathrate structures. The detailed X-ray study of the synthesized hexakis(p-hydroxyphenyloxy)benzene revealed a true clathrate structure, where the molecule forms a trigonal adduct with a space group of R3, accommodating small, non-stoichiometric amounts of water within its structure. This structure is indicative of the potential for Hexaphenol derivatives to form complex molecular assemblies (Macnicol et al., 1987).

Chemical Reactions and Properties

Hexaphenol and its derivatives undergo various chemical reactions, reflecting their diverse chemical properties. These compounds can be synthesized through reactions involving nucleophilic substitution, reduction, and polymerization processes, indicating their reactive versatility and potential for functionalization. For example, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene was prepared through reactions involving hexachlorocycltriphosphaneze and subsequent reduction, showcasing the compound's reactivity and potential for further chemical modifications (Yuan, Tang, Huang, & Zheng, 2005).

Physical Properties Analysis

The physical properties of Hexaphenol compounds, such as crystallinity and thermal behavior, can be significantly influenced by their specific structural features. The inclusion of Hexaphenol derivatives in polymers, for example, has been shown to impact the material's thermal properties and crystallinity, suggesting these compounds can enhance or modify the physical properties of materials they are incorporated into. This ability makes Hexaphenol derivatives valuable in material science and engineering applications (Yuan et al., 2005).

科学研究应用

Organic Chemistry

Benzenehexol is an organic compound with the formula C6H6O6 or C6(OH)6. It is a six-fold phenol of benzene . It’s a crystalline solid soluble in hot water, with a melting point above 310° . It can be prepared from inositol (cyclohexanehexol). Oxidation of benzenehexol yields tetrahydroxy-p-benzoquinone (THBQ), rhodizonic acid, and dodecahydroxycyclohexane .

Material Science

Benzenehexol is a starting material for a class of discotic liquid crystals . Discotic liquid crystals are a type of liquid crystal where the molecules are disk-shaped, leading to columnar phases. These materials have potential applications in organic electronics and photonics.

Inclusion Compounds

The title hexaphenol, a direct analogue of the β-hydroquinone hexameric unit, has been prepared by six-fold demethylation of hexakis(p-methoxyphenyloxy)benzene with BBr3 . This compound forms a trigonal adduct, space group R3, a = 22.088(3), c = 12.232(3) Å, containing 6 molecules of pyridine per host molecule . A detailed X-ray study of this inclusion compound reveals a true clathrate structure .

Antioxidant in Foods

Phenolic compounds, such as Hexaphenol, have applications as antioxidants in foods . They are used in dairy products and as food additives . The phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .

Sustainable Resourcing

Phenolic compounds are one of the classes of bioactive molecules most studied by the scientific community . These molecules have well-reported health benefits; a daily diet enriched in these compounds is important to promote well-being . Techniques to improve their sustainable resourcing, stability and bioavailability will be presented and discussed .

Electric Battery Applications

The lithium salt of the hexaanion of Benzenehexol, Li6C6O6, has been considered for electric battery applications .

Phenolic Compounds in Bioactive Molecules

Phenolic compounds, including Hexaphenol, are one of the classes of bioactive molecules most studied by the scientific community . These molecules have well-reported health benefits; a daily diet enriched in these compounds is important to promote well-being . Techniques to improve their sustainable resourcing, stability, and bioavailability will be presented and discussed .

Antioxidants in Organisms

Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of the chain reaction of oxidation . An oxidative process can be responsible for the generation of free radicals that attack the cells, leading to serious diseases, such as cancer, cardiovascular diseases, atherosclerosis, neurological disorders, hypertension, and diabetes mellitus, due to oxidative and nitrosative stress .

Chemical Structure Studies

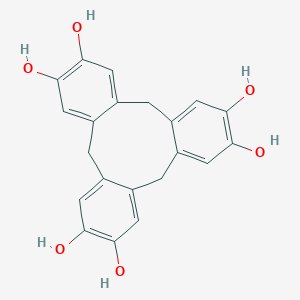

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Hexaphenol molecule contains a total of 48 bonds . There are 30 non-H bonds, 18 multiple bonds, 18 aromatic bonds, 3 six-membered rings, 1 nine-membered ring, and 6 aromatic hydroxyls . This information can be used for further studies and applications.

安全和危害

When handling Hexaphenol, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369306 | |

| Record name | Hexaphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaphenol | |

CAS RN |

1506-76-9 | |

| Record name | Hexaphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

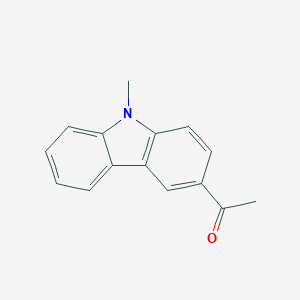

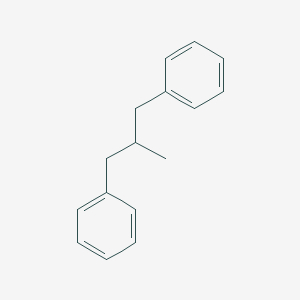

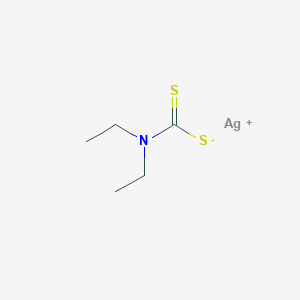

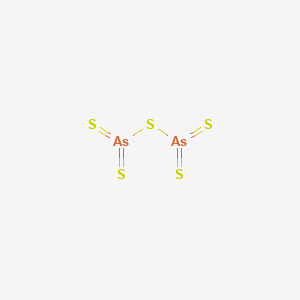

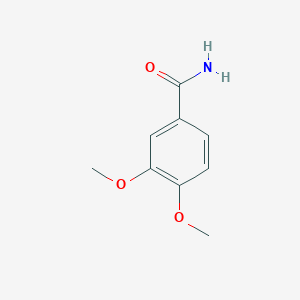

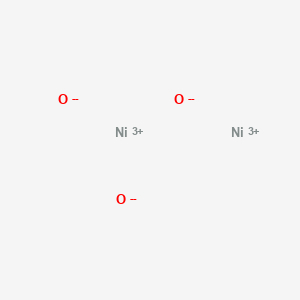

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)